molecular formula C18H12ClFN4OS2 B3403616 2-chloro-6-fluoro-N-(3-methyl-1-(4-(thiophen-2-yl)thiazol-2-yl)-1H-pyrazol-5-yl)benzamide CAS No. 1170037-34-9

2-chloro-6-fluoro-N-(3-methyl-1-(4-(thiophen-2-yl)thiazol-2-yl)-1H-pyrazol-5-yl)benzamide

Cat. No.: B3403616
CAS No.: 1170037-34-9
M. Wt: 418.9 g/mol
InChI Key: UMIXPRCNOGYVNV-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative featuring a 2-chloro-6-fluorophenyl group linked to a heterocyclic core comprising a 3-methylpyrazole, a thiazole, and a thiophene moiety. The fluorine and chlorine substituents may enhance metabolic stability and electronic interactions, while the thiophene-thiazole-pyrazole assembly could influence steric and conformational properties .

Properties

IUPAC Name

2-chloro-6-fluoro-N-[5-methyl-2-(4-thiophen-2-yl-1,3-thiazol-2-yl)pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClFN4OS2/c1-10-8-15(22-17(25)16-11(19)4-2-5-12(16)20)24(23-10)18-21-13(9-27-18)14-6-3-7-26-14/h2-9H,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMIXPRCNOGYVNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=C(C=CC=C2Cl)F)C3=NC(=CS3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClFN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Chloro-6-fluoro-N-(3-methyl-1-(4-(thiophen-2-yl)thiazol-2-yl)-1H-pyrazol-5-yl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

The molecular formula of this compound is C17H15ClFN3OSC_{17}H_{15}ClFN_3OS, with a molecular weight of 363.8 g/mol. The compound features a benzamide core substituted with a chloro and fluoro group, along with a thiazole and pyrazole moiety, which are critical for its biological activity.

Biological Activity Overview

Recent studies have highlighted various biological activities associated with compounds containing similar structural motifs, particularly pyrazoles and thiazoles. These activities include:

  • Antiviral Activity : Research indicates that derivatives with similar substitutions exhibit potent antiviral effects, particularly against HIV. For instance, compounds with 2-chloro and 6-fluoro substitutions have shown significant inhibitory activity against HIV-1 in vitro, demonstrating effectiveness at picomolar concentrations against wild-type and mutant strains .
  • Anti-inflammatory Properties : Pyrazole derivatives have been extensively studied for their anti-inflammatory effects. In vitro assays have demonstrated that certain pyrazole compounds can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. Notably, some derivatives exhibit IC50 values significantly lower than traditional anti-inflammatory drugs like diclofenac .

The biological activity of this compound likely involves interaction with specific molecular targets such as enzymes or receptors. The presence of halogen atoms and heterocycles enhances the compound's ability to modulate biological pathways through:

  • Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in viral replication or inflammatory processes.
  • Receptor Modulation : It may interact with various receptors, altering their activity and influencing downstream signaling pathways.

Case Studies and Research Findings

A review of literature reveals several studies focused on the synthesis and evaluation of pyrazole derivatives:

  • Antiviral Studies : A study published in Journal of Medicinal Chemistry highlighted the efficacy of similar compounds against HIV, demonstrating that structural modifications can significantly enhance antiviral potency .
  • Anti-inflammatory Activity : Another study reported that certain pyrazole derivatives showed high selectivity for COX-2 over COX-1, suggesting potential therapeutic applications in treating inflammatory diseases with reduced gastrointestinal side effects compared to non-selective NSAIDs .

Comparative Table of Biological Activities

Compound TypeActivity TypeIC50 ValueReference
PyrazoleAntiviral (HIV)< 1 nM
PyrazoleAnti-inflammatory0.02–0.04 μM
ThiazoleAntimicrobialVaries by strain

Scientific Research Applications

The compound 2-chloro-6-fluoro-N-(3-methyl-1-(4-(thiophen-2-yl)thiazol-2-yl)-1H-pyrazol-5-yl)benzamide is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and material science. This article explores its applications, supported by data tables and case studies.

Basic Information

  • Molecular Formula : C17H15ClFN3OS
  • Molecular Weight : 363.8 g/mol
  • CAS Number : 1396864-05-3

Anticancer Activity

Recent studies have indicated that similar compounds exhibit significant anticancer properties. For instance, derivatives of benzamide have shown effectiveness against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The incorporation of thiophene and thiazole moieties is believed to enhance these effects by improving solubility and bioavailability.

Case Study: In Vitro Anticancer Testing

In a study published in Journal of Medicinal Chemistry, derivatives of benzamide were tested against human cancer cell lines, showing IC50 values in the low micromolar range, indicating potent activity. The specific compound's structure is hypothesized to play a crucial role in its mechanism of action.

Anti-inflammatory Properties

Compounds with similar structures have been studied for their anti-inflammatory effects. The ability to inhibit specific pathways involved in inflammation makes this compound a candidate for further research in treating inflammatory diseases.

Case Study: In Vivo Models

In animal models of inflammation, compounds structurally related to this compound have demonstrated reduced levels of pro-inflammatory cytokines, suggesting potential therapeutic applications.

Organic Electronics

The unique electronic properties of the thiophene ring make this compound suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of fluorine can enhance electron mobility, which is critical for improving device performance.

Research Findings

Research conducted by Advanced Functional Materials has shown that incorporating fluorinated compounds into polymer matrices can significantly enhance the efficiency of organic solar cells. The specific interactions between the thiophene groups and the polymer backbone are crucial for optimizing charge transport.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s closest analogs include:

BP 27384 (N-(2-chloro-6-methylphenyl)-2-((6-(4-(2-hydroxyethyl)-1-piperazinyl)-2-methyl-4-pyrimidinyl)amino)-5-thiazolecarboxamide monohydrate) Key Differences: Replaces the 2-chloro-6-fluoro group with 2-chloro-6-methyl and substitutes the thiophene-thiazole-pyrazole core with a pyrimidine-piperazine-thiazole system. The pyrimidine-piperazine moiety introduces basicity, which could affect pharmacokinetics .

N-[1-(2-Chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-5-(1H-pyrazol-1-ylmethyl)-1,3,4-thiadiazol-2-amine ()

  • Key Differences : Substitutes the benzamide with a benzyl group and replaces the thiazole with a thiadiazole.
  • Implications : The thiadiazole’s electron-deficient nature may enhance reactivity in nucleophilic environments, while the benzyl group could reduce hydrogen-bonding capacity compared to the benzamide .

Synthetic Tetrazole Derivatives () Key Differences: Compounds like 4f (2-((1H-tetrazol-5-yl)thio)-1-(4-fluorophenyl)ethanol) feature tetrazole-thio-ethanol backbones instead of the pyrazole-thiazole-thiophene system. Implications: Tetrazoles are known for high metabolic stability but may lack the conformational rigidity provided by the thiazole-pyrazole scaffold in the target compound .

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight logP (Predicted) Hydrogen Bond Donors/Acceptors Key Substituents
Target Compound ~450 (estimated) 3.8 2/6 2-Cl-6-F, thiophene-thiazole
BP 27384 389.84 2.5 3/8 2-Cl-6-CH3, pyrimidine-piperazine
Compound 389.84 3.2 2/5 2-Cl-6-F, thiadiazole
4f (Tetrazole Derivative) 254.26 1.9 2/4 4-F, tetrazole-thio-ethanol
  • logP Trends : The target compound’s higher logP (3.8) suggests greater lipophilicity than BP 27384 (2.5) or 4f (1.9), likely due to the thiophene-thiazole system and halogenated benzamide.
  • Hydrogen Bonding: The benzamide group in the target compound provides additional hydrogen-bond acceptors (6 vs.

Q & A

Basic Research Questions

Q. What are the critical parameters for optimizing the multi-step synthesis of this compound?

  • Methodological Answer : Synthesis efficiency depends on:

  • Catalysts and solvents : Use of PEG-400 with Bleaching Earth Clay (pH 12.5) for amide bond formation .
  • Temperature control : Reactions often require 70–80°C for optimal yields and selectivity .
  • Reaction monitoring : Thin-layer chromatography (TLC) is essential to track intermediates and final product formation .
  • Purification : Recrystallization in aqueous acetic acid improves purity .

Q. How can spectroscopic techniques confirm the structural integrity of the compound?

  • Methodological Answer :

  • IR Spectroscopy : Identify characteristic peaks for amide C=O (~1650–1700 cm⁻¹) and thiazole/thiophene C-S/C-N stretches .
  • ¹H/¹³C NMR : Key signals include:
  • Thiophene protons (δ 6.8–7.5 ppm) and pyrazole protons (δ 5.5–6.5 ppm) .
  • Fluorine and chlorine substituents induce deshielding in adjacent carbons .
  • Mass Spectrometry (MS) : Confirm molecular ion peaks and fragmentation patterns .

Q. What are the common challenges in purifying this compound, and how are they addressed?

  • Methodological Answer :

  • Impurity removal : Use ice-water quenching to precipitate byproducts .
  • Recrystallization : Optimal solvents (e.g., methanol or aqueous acetic acid) enhance crystal lattice formation .
  • Chromatography : Column chromatography with silica gel resolves structurally similar intermediates .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate biological activity?

  • Methodological Answer :

  • Analog synthesis : Modify substituents on the thiazole, pyrazole, or benzamide moieties (e.g., halogen replacement, alkyl chain variation) .
  • Biological assays : Test analogs against target enzymes (e.g., PFOR inhibition in anaerobic organisms) or cell lines (e.g., antimicrobial/anticancer panels) .
  • Data correlation : Use regression models to link substituent electronegativity or steric bulk with activity trends .

Q. How can computational methods predict binding modes with biological targets?

  • Methodological Answer :

  • Molecular docking : Tools like AutoDock Vina model interactions with enzymes (e.g., benzamide-thiazole derivatives binding to PFOR’s active site) .
  • MD simulations : Assess stability of ligand-protein complexes over 50–100 ns trajectories .
  • Pharmacophore mapping : Identify critical H-bond acceptors (e.g., amide oxygen) and hydrophobic regions (thiophene/benzamide) .

Q. How should contradictory data in biological assays be analyzed?

  • Methodological Answer :

  • pH dependency : Antimicrobial activity may vary with pH due to protonation states (e.g., thiazole nitrogen becomes cationic at low pH, altering membrane permeability) .
  • Solubility effects : Poor aqueous solubility can lead to false negatives; use DMSO/cosolvent systems with ≤1% v/v to avoid cytotoxicity .
  • Dose-response validation : Repeat assays with gradient concentrations (0.1–100 µM) to confirm IC₅₀/EC₅₀ reproducibility .

Q. What strategies resolve ambiguities in reaction mechanisms for thiazole-pyrazole coupling?

  • Methodological Answer :

  • Isotopic labeling : Use ¹³C-labeled reagents to trace bond formation via NMR .
  • Kinetic studies : Monitor reaction progress under varying temperatures to identify rate-determining steps .
  • Intermediate trapping : Quench reactions at partial conversion and isolate intermediates for structural analysis .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-6-fluoro-N-(3-methyl-1-(4-(thiophen-2-yl)thiazol-2-yl)-1H-pyrazol-5-yl)benzamide
Reactant of Route 2
Reactant of Route 2
2-chloro-6-fluoro-N-(3-methyl-1-(4-(thiophen-2-yl)thiazol-2-yl)-1H-pyrazol-5-yl)benzamide

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